Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives It features a cyclobutane ring substituted with a methoxycarbonyl group and an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the methoxycarbonyl and ethenyloxy groups. One common method involves the reaction of cyclobutane-1-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or other biomolecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopentenecarboxylate
- Methyl 3-cyclohexene-1-carboxylate
- Methyl 3-oxocyclobutanecarboxylate
Uniqueness
Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate is unique due to the presence of both the ethenyloxy and methoxycarbonyl groups on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-ethenoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-7-4-6(5-7)8(9)10-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
UQIQXGOIZSJIJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)OC=C |
Origin of Product |
United States |
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